4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

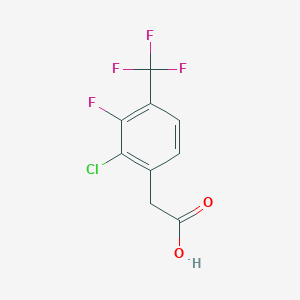

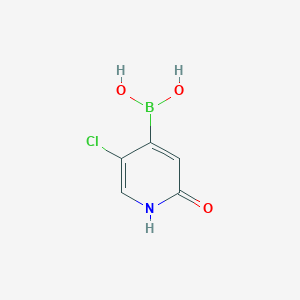

“4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C11H20BrNO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” consists of 11 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

In the context of chemical reactions, the compound can be involved in various transformations. For example, it can undergo catalytic protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.19 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Compounds structurally related to "4-Bromo-2-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester" have been utilized as intermediates in the synthesis of complex molecules with potential pharmacological activities. For instance, the preparation of piperidine derivatives with antihistaminic activity involves intermediates with similar structural motifs, showcasing their utility in the development of new therapeutic agents (Maynard et al., 1993). Additionally, beta-amino acids have been converted to piperidinones, illustrating the compound's role in generating key structural units for further chemical transformations (Adriaenssens & Hartley, 2007).

Anticancer Activity

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, closely related to the query compound, have been synthesized and evaluated as anticancer agents. This research demonstrates the potential of such compounds in the development of novel therapies against cancer, indicating a significant application in medicinal chemistry and pharmacology (Rehman et al., 2018).

Drug Development and Metabolite Synthesis

Compounds with a similar structural framework have been synthesized as expected metabolites of pharmaceutical agents, such as benidipine hydrochloride. This work underlines the importance of these compounds in understanding the metabolism and pharmacokinetics of drugs, providing crucial insights into drug design and development processes (Muto et al., 1988).

Enzymatic Studies and Selectivity

The synthesis of stereoisomers of piperidinecarboxylic acid derivatives and their evaluation in inhibiting thrombin activity showcase the importance of stereochemistry in biological interactions and drug efficacy. These studies contribute to the field of biochemistry and pharmacology by highlighting the role of structural features in modulating biological activity (Okamoto et al., 1981).

Wirkmechanismus

Target of Action

The compound is a potential precursor to biologically active natural products , suggesting that it may interact with a variety of biological targets.

Mode of Action

As a potential precursor to biologically active compounds , it may undergo various transformations to interact with its targets.

Result of Action

As a potential precursor to biologically active compounds , it may have diverse effects depending on the specific active compounds that are produced.

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZDIMCIQZSYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)